Comprehensive Technical Guide on 3-Methyl-1H-pyrazol-1-amine: Properties, Synthesis, and Applications in Heterocyclic Chemistry
Comprehensive Technical Guide on 3-Methyl-1H-pyrazol-1-amine: Properties, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the need for versatile, high-energy building blocks. 3-Methyl-1H-pyrazol-1-amine (often referred to as 1-amino-3-methylpyrazole) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and energetic materials. Its unique structural motif—a pyrazole core bearing an N-amino group and a C3 methyl substituent—makes it an indispensable precursor for complex ring expansions, most notably the synthesis of 1,2,3-triazines[1].
This whitepaper provides an in-depth analysis of the chemical and physical properties of 3-Methyl-1H-pyrazol-1-amine, details field-proven synthesis protocols, and explores the mechanistic causality behind its advanced reactivity.
Chemical and Physical Properties
Understanding the foundational properties of 3-Methyl-1H-pyrazol-1-amine is critical for predicting its behavior in complex reaction matrices. The presence of the N-amino group introduces a highly reactive nucleophilic center, while the methyl group at the C3 position provides a weak electron-donating effect that stabilizes electrophilic intermediates during downstream transformations.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Methyl-1H-pyrazol-1-amine |
| Synonyms | 1-Amino-3-methylpyrazole; 3-methylpyrazol-1-amine |
| CAS Registry Number | 77202-04-1[1] |
| Molecular Formula | C₄H₇N₃[1] |
| Molecular Weight | 97.12 g/mol [1] |
| Hydrogen Bond Donors | 1 (Primary amine -NH₂ group) |
| Hydrogen Bond Acceptors | 2 (Pyrazole ring nitrogens) |
| Physical State | Viscous liquid to low-melting solid (typical for low MW N-aminoazoles) |
Synthesis Methodology: Electrophilic N-Amination
Mechanistic Causality and Logic
The direct synthesis of 3-Methyl-1H-pyrazol-1-amine is achieved via the electrophilic N-amination of 3-methylpyrazole[2]. As researchers, we must account for the tautomeric nature of the starting material. 3-Methylpyrazole rapidly equilibrates with 5-methylpyrazole in solution. When subjected to an aminating agent like in an alkaline medium, the highly nucleophilic pyrazolide anion is formed[2][3].
Because the electrophilic attack by HOSA can occur at either nitrogen atom of the pyrazolide anion, the reaction inherently produces a regiomeric mixture of 3-methyl-1H-pyrazol-1-amine and 5-methyl-1H-pyrazol-1-amine . The ratio is dictated by steric hindrance (favoring the 3-methyl isomer) and electronic factors. A robust chromatographic separation is therefore a mandatory component of this self-validating protocol.
Protocol: Step-by-Step N-Amination Workflow
This protocol is optimized for regiocontrol and maximum conversion based on the general approach by Vinogradov et al. (1993)[2].
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Deprotonation: Dissolve 3-methylpyrazole (1.0 equiv) in a 3 M aqueous NaOH solution (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion[3].
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Electrophilic Amination: Slowly add HOSA (2.0 equiv) portion-wise to the vigorously stirring solution. Critical Control Point: The reaction is highly exothermic. Maintain the internal temperature strictly below 60°C using an ice bath to prevent the thermal decomposition of HOSA[3].
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Reaction Maturation: Allow the mixture to stir for 1 hour at room temperature to ensure complete consumption of the starting material[3].
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Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
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Isomer Separation: Purify the crude mixture via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 3-Methyl-1H-pyrazol-1-amine from its 5-methyl counterpart.
Workflow for the electrophilic N-amination of 3-methylpyrazole and subsequent isomer separation.
Advanced Reactivity: Oxidative Ring Expansion to 1,2,3-Triazines
Mechanistic Causality and Logic
One of the most powerful applications of 3-Methyl-1H-pyrazol-1-amine is its use as a precursor for the synthesis of 1,2,3-triazines[1]. According to the foundational work by , the oxidation of the N-amino group generates a transient, highly reactive N-nitrene intermediate [1].
Because nitrenes are electron-deficient, this intermediate rapidly undergoes a spontaneous electrocyclic ring expansion. The nitrene nitrogen inserts itself into the pyrazole ring, breaking the N-N bond of the pyrazole and expanding the 5-membered ring into a fully aromatic 6-membered 4-methyl-1,2,3-triazine system. This transformation highlights the utility of N-aminopyrazoles in accessing rare heterocyclic scaffolds.
Protocol: Step-by-Step Oxidative Ring Expansion
This self-validating protocol utilizes Lead Tetraacetate (LTA) as the stoichiometric oxidant.
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Preparation: Dissolve pure 3-Methyl-1H-pyrazol-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent premature quenching of intermediates.
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Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.
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Oxidation: Add Lead Tetraacetate (LTA) (1.1 equiv) portion-wise over 15 minutes. The solution will typically undergo a rapid color change as the nitrene intermediate is generated and subsequently rearranges[1].
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Filtration: Stir for an additional 30 minutes at 0°C. Filter the suspension through a pad of Celite to remove the insoluble lead(II) acetate byproduct.
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Purification: Concentrate the filtrate and purify the resulting 4-methyl-1,2,3-triazine via flash chromatography.
Mechanistic pathway of oxidative ring expansion from N-aminopyrazole to 1,2,3-triazine.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized 3-Methyl-1H-pyrazol-1-amine, structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.
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¹H NMR: The key distinguishing feature between the 3-methyl and 5-methyl isomers is the chemical shift of the methyl group and the pyrazole ring protons. The methyl group at the C3 position typically appears as a singlet around δ 2.2 - 2.3 ppm. The primary amine (-NH₂) protons appear as a broad singlet, integrating to 2H, which is exchangeable with D₂O.
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¹³C NMR: The carbon framework will display four distinct signals, with the C3 carbon shifted downfield due to the inductive effect of the attached methyl group.
References
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Ohsawa, A., Arai, H., Ohnishi, H., Itoh, T., Kaihoh, T., Okada, M., & Igeta, H. (1985). "Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines." Journal of Organic Chemistry, 50(26), 5520–5523. URL:[Link]
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Vinogradov, V. M., Dalinger, I. L., & Shevelev, S. A. (1993). "N-Amination of Pyrazoles: a General Approach." Mendeleev Communications, 3(3), 111-112. URL:[Link]
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Molaid Chemical Database. "3-Methyl-1H-pyrazol-1-amin - CAS 77202-04-1". URL:[Link]
Sources
- 1. 3-Methyl-1H-pyrazol-1-amin - CAS号 77202-04-1 - 摩熵化学 [molaid.com]
- 2. V. M. Vinogradov, I. L. Dalinger, S. A. Shevelev, “N-Amination of Pyrazoles: a General Approach”, Mendeleev Commun., 3:3 (1993), 111 [mathnet.ru]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
